1-Bromo-2-[(1,2,2-tribromoethyl)selanyl]ethene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-[(1,2,2-tribromoethyl)selanyl]ethene is an organoselenium compound characterized by the presence of bromine and selenium atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-[(1,2,2-tribromoethyl)selanyl]ethene typically involves the reaction of 1,2,2-tribromoethane with selenium compounds under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is carefully controlled to ensure consistency and quality of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-[(1,2,2-tribromoethyl)selanyl]ethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the compound to selenides.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction can produce selenides.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-[(1,2,2-tribromoethyl)selanyl]ethene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce selenium into molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-[(1,2,2-tribromoethyl)selanyl]ethene involves its interaction with molecular targets such as enzymes and proteins. The compound can modulate the activity of these targets through redox reactions or by forming covalent bonds. The specific pathways involved depend on the context of its application, such as its role as an antioxidant or a therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 1-Bromo-2-(2-bromoethoxy)ethane
- 2-Bromo-1,1,2-triphenylethylene
Uniqueness
1-Bromo-2-[(1,2,2-tribromoethyl)selanyl]ethene is unique due to the presence of both bromine and selenium atoms, which impart distinct chemical properties
Eigenschaften
CAS-Nummer |
920321-20-6 |
---|---|
Molekularformel |
C4H4Br4Se |
Molekulargewicht |
450.66 g/mol |
IUPAC-Name |
1,1,2-tribromo-2-(2-bromoethenylselanyl)ethane |
InChI |
InChI=1S/C4H4Br4Se/c5-1-2-9-4(8)3(6)7/h1-4H |
InChI-Schlüssel |
YGSVDHYNQBJUGP-UHFFFAOYSA-N |
Kanonische SMILES |
C(=CBr)[Se]C(C(Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.